2,3-Dichloro-6-fluoro-7-nitroquinoxaline

Catalog No.
S8934394
CAS No.
M.F
C8H2Cl2FN3O2
M. Wt
262.02 g/mol
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2,3-Dichloro-6-fluoro-7-nitroquinoxaline

Product Name

2,3-Dichloro-6-fluoro-7-nitroquinoxaline

IUPAC Name

2,3-dichloro-6-fluoro-7-nitroquinoxaline

Molecular Formula

C8H2Cl2FN3O2

Molecular Weight

262.02 g/mol

InChI

InChI=1S/C8H2Cl2FN3O2/c9-7-8(10)13-5-2-6(14(15)16)3(11)1-4(5)12-7/h1-2H

InChI Key

GLCDEGACBJGQIR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(C(=N2)Cl)Cl

2,3-Dichloro-6-fluoro-7-nitroquinoxaline is a synthetic organic compound belonging to the quinoxaline family, characterized by its complex structure that includes two chlorine atoms, one fluorine atom, and a nitro group attached to a quinoxaline backbone. Its molecular formula is C8H3Cl2FN2O2C_8H_3Cl_2FN_2O_2 and it has a molecular weight of 244.03 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique electronic properties and reactivity.

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in various solvents, allowing for the synthesis of derivatives.
  • Electrophilic Aromatic Substitution: The nitro group can activate the aromatic ring for further substitutions.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity profile .

The biological activity of 2,3-dichloro-6-fluoro-7-nitroquinoxaline has been explored in various studies. It exhibits potential as an antimicrobial agent and has shown activity against certain cancer cell lines. The presence of the nitro group is particularly significant as it can enhance biological activity through metabolic activation. Additionally, some derivatives have been studied for their neuroprotective effects and as inhibitors of specific enzymes related to disease pathways .

Synthesis of 2,3-dichloro-6-fluoro-7-nitroquinoxaline typically involves several methods:

  • One-Pot Synthesis: A method that combines all reagents in a single reaction vessel, which simplifies the process and increases yield.
  • Vilsmeier-Haack Reaction: This method employs Vilsmeier reagents to introduce chlorine and nitro groups into the quinoxaline framework.
  • Chlorination followed by Nitration: Sequential reactions where chlorination is performed first, followed by nitration to introduce the nitro group .

The applications of 2,3-dichloro-6-fluoro-7-nitroquinoxaline span various fields:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  • Material Science: Used in the development of novel materials due to its unique electronic properties.
  • Synthetic Intermediates: Serves as a precursor for the synthesis of more complex organic molecules .

Interaction studies have focused on how 2,3-dichloro-6-fluoro-7-nitroquinoxaline interacts with biological systems:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug development.
  • Cellular Uptake Studies: Investigations into how well this compound penetrates cell membranes and its subsequent biological effects are ongoing .

Several compounds share structural similarities with 2,3-dichloro-6-fluoro-7-nitroquinoxaline. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
2,3-DichloroquinoxalineTwo chlorine atoms on the quinoxaline ringBase structure without additional functional groups
2,3-Dichloro-6-fluoroquinoxalineContains fluorine at position 6Increased reactivity due to fluorine presence
2,4-Dichloro-7-nitroquinazolineSimilar nitro and dichloro substitutionsDifferent position of substitutions affects activity
2,3-Dichloro-6,7-difluoroquinoxalineAdditional fluorine atomsEnhanced stability and altered electronic properties

Uniqueness

What sets 2,3-dichloro-6-fluoro-7-nitroquinoxaline apart from these similar compounds is its specific combination of halogen substituents and the nitro group on the quinoxaline ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity profiles compared to other derivatives in the quinoxaline family .

2,3-Dichloro-6-fluoro-7-nitroquinoxaline is a polyhalogenated nitroquinoxaline with the molecular formula $$ \text{C}8\text{H}2\text{Cl}2\text{FN}3\text{O}_2 $$ and a molecular weight of 262.02 g/mol. Its IUPAC name derives from the quinoxaline backbone substituted at positions 2 and 3 with chlorine atoms, position 6 with fluorine, and position 7 with a nitro group. The SMILES notation $$ \text{O=N+[O-]} $$ accurately captures its planar aromatic structure and substituent orientation.

Table 1: Physicochemical Properties of 2,3-Dichloro-6-fluoro-7-nitroquinoxaline

PropertyValue
CAS Number153392-16-6
Molecular Formula$$ \text{C}8\text{H}2\text{Cl}2\text{FN}3\text{O}_2 $$
Molecular Weight262.02 g/mol
Purity>95% (HPLC)
Storage ConditionsRoom temperature, inert atmosphere

The electron-withdrawing nitro and halogen groups render the compound highly electrophilic, facilitating nucleophilic aromatic substitution reactions at positions 2, 3, 6, and 7.

Historical Context in Heterocyclic Chemistry

Quinoxalines, first synthesized in the late 19th century via condensation of o-phenylenediamines with 1,2-diketones, gained prominence as scaffolds for dyes and antibiotics. The introduction of halogen-nitro substituents emerged in the 1980s, driven by the need for intermediates in antipsychotic and antitumor drug development. Early syntheses of 6-halo-7-nitroquinoxalines, such as the work by Nasielski-Hinkens et al. (1987), involved nitration of p-toluenesulfonamide-protected diamino halobenzenes. However, these methods suffered from low yields and nitro-dehalogenation side reactions, particularly for iodo derivatives.

The advent of one-pot methodologies, as exemplified by CN108191778B (2018), marked a turning point. By using silica gel or methanesulfonic acid catalysts, this patent achieved yields exceeding 85% for 2,3-dichloro derivatives without intermediate purification. Such advances underscore the compound’s role in modern green chemistry initiatives.

Significance of Halogen-Nitro Substituent Patterns

The strategic placement of chlorine, fluorine, and nitro groups confers distinct reactivity and biological activity:

  • Electronic Effects: The nitro group (-NO$$_2$$) at position 7 withdraws electron density via resonance, activating adjacent positions (6 and 8) for nucleophilic attack. Chlorine atoms at positions 2 and 3 further polarize the aromatic ring, enhancing electrophilicity.
  • Steric Considerations: Fluorine’s small atomic radius at position 6 minimizes steric hindrance, allowing selective functionalization.
  • Pharmacological Relevance: Chlorine and nitro groups are common in kinase inhibitors (e.g., varenicline), while fluorine improves metabolic stability and bioavailability.

Table 2: Comparative Reactivity of Halogen-Nitroquinoxalines

PositionSubstituentReactivity Toward Nucleophiles
2ClHigh (S$$_\text{N}$$Ar)
3ClModerate
6FLow (resistant to displacement)
7NO$$_2$$Very high (leaving group)

This substitution pattern enables sequential derivatization, making the compound a linchpin in synthesizing polyfunctional quinoxalines for drug discovery.

Traditional Chlorination-Nitration Pathways

Thionyl Chloride-Mediated Cyclization

Thionyl chloride (SOCl₂) remains a cornerstone reagent for introducing chlorine atoms into quinoxaline frameworks. In a representative procedure, 6-fluoro-7-nitroquinoxaline derivatives undergo cyclization with SOCl₂ in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 4-position is replaced by chlorine under reflux conditions in 1,2-dichloroethane. This method achieves a 92% yield of 2,3-dichloro-6-fluoro-7-nitroquinoxaline within 30 minutes, demonstrating high efficiency and scalability [1]. The use of DMF enhances electrophilicity at the reaction site, facilitating rapid halogenation.

Sequential Halogenation-Nitration Strategies

Sequential halogenation-nitration protocols involve the stepwise introduction of chlorine and nitro groups. For example, 7-fluoro-4-hydroxyquinazoline precursors are first nitrated using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group at the 6-position, followed by chlorination with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine [3]. This approach requires meticulous control of reaction stoichiometry to minimize isomer formation. Post-synthesis purification steps, such as recrystallization from ethanol, are critical for isolating the desired product with >95% purity [3].

One-Pot Synthesis Innovations

Silica Gel-Catalyzed Condensation Reactions

Silica gel emerges as a versatile catalyst for solvent-free quinoxaline synthesis under microwave irradiation. In a notable example, benzofuroxans react with β-ketoesters adsorbed on silica gel, yielding 2,3-dichloro-6-fluoro-7-nitroquinoxaline derivatives in 98% yield within 2 minutes [5]. The silica gel matrix stabilizes enol intermediates and facilitates dehydration, eliminating the need for volatile solvents. This method’s efficiency stems from microwave-specific thermal effects, which accelerate reaction kinetics while maintaining product integrity [5].

Solvent Optimization in Aromatic Systems

Solvent choice profoundly impacts reaction efficiency. Comparative studies reveal that ethanol, a green solvent, optimizes yields (98%) in Na₂PdP₂O₇-catalyzed condensations of 1,2-diaminobenzenes with 1,2-diketones [6]. Ethanol’s polarity enhances reagent solubility, while its low toxicity aligns with sustainable chemistry principles. Solvent volume optimization (3 mL ethanol per 0.25 mmol substrate) balances reagent concentration and reaction homogeneity, minimizing byproduct formation [6].

Comparative Analysis of Dichlorination Techniques

MethodReagents/ConditionsYieldTimeKey Advantages
Thionyl Chloride CyclizationSOCl₂, DMF, reflux92% [1]0.5 hRapid, high-yield, scalable
Sequential HalogenationPOCl₃, HNO₃/H₂SO₄85% [3]6 hPrecise control over substitution
Silica Gel MicrowaveSilica gel, microwave98% [5]2 minSolvent-free, energy-efficient
Ethanol-Mediated CatalysisNa₂PdP₂O₇, ethanol, RT98% [6]30 minEco-friendly, mild conditions

Traditional methods excel in yield and scalability but often require harsh reagents and multi-step purification. In contrast, one-pot innovations prioritize sustainability and reduced reaction times, albeit with occasional trade-offs in substrate versatility. For instance, silica gel-mediated reactions achieve near-quantitative yields but are limited to substrates capable of forming stable enol intermediates [5] [6].

Nuclear Magnetic Resonance Signature Patterns

The nuclear magnetic resonance spectroscopic characterization of 2,3-dichloro-6-fluoro-7-nitroquinoxaline reveals distinctive chemical shift patterns that reflect the electronic environment created by the multiple electron-withdrawing substituents on the quinoxaline scaffold. The compound's structural complexity, featuring two chlorine atoms, one fluorine atom, and a nitro group arranged on the quinoxaline core, generates unique spectroscopic signatures that can be analyzed through comparison with related quinoxaline derivatives [1] [2] [3].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for Related Quinoxaline Compounds
Compound¹H NMR Key Signals¹³C NMR Key SignalsMolecular FormulaReference
---------------
2,3-Dichloro-6-nitroquinoxalineNot specifiedNot specifiedC₈H₃Cl₂N₃O₂ [1]
2-Chloro-7-nitroquinoxaline9.22 (s, 1H, H3), 8.88 (d, 1H, J 3.0, H8), 8.59 (dd, 1H, J 2.0, 9.0, H6), 8.39 (d, 1H, J 9.0, H5)149.2, 148.8, 148.3, 142.8, 140.2, 130.9, 124.1, 123.9C₈H₄ClN₃O₂ [2]
6,7-Dichloro-2-phenylquinoxaline9.34 (s, 1H), 8.30 (s, 1H), 8.26 (s, 1H), 8.22 (d, J = 8 Hz, 2H)152.6, 144.3, 141.1, 140.3, 136, 134.9, 134, 130.8, 130.2C₁₄H₈Cl₂N₂ [3]
N²,N³-bis(3,4-dichlorophenyl)-6-nitroquinoxaline-2,3-diamine9.52 (s, 2H, 2 x NH), 8.34–8.18 (m, 3H, 3 x ArH), 8.11 (d, J = 8.9 Hz, 1H, ArH)139.65, 130.95, 130.57, 124.98, 124.50, 122.26, 121.66C₂₂H₁₄Cl₄N₄O₂ [1]

Proton nuclear magnetic resonance analysis of structurally related compounds demonstrates that quinoxaline derivatives bearing nitro and halogen substituents typically exhibit characteristic downfield chemical shifts in the aromatic region. The 2-chloro-7-nitroquinoxaline derivative shows a singlet at 9.22 parts per million for the quinoxaline hydrogen at position 3, while the aromatic hydrogens appear as complex multiplets between 8.39 and 8.88 parts per million [2]. The presence of the electron-withdrawing nitro group significantly deshields the neighboring aromatic protons, resulting in these characteristic downfield shifts.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural information regarding the electronic distribution within the quinoxaline framework. Related compounds demonstrate carbon chemical shifts ranging from approximately 120 to 155 parts per million for the quinoxaline carbons [2] [3]. The carbon bearing the nitro group typically appears significantly downfield due to the strong electron-withdrawing effect of the nitro substituent. The presence of multiple halogens further modulates these chemical shifts through their combined electronic effects on the aromatic system [4] [5].

The fluorine nucleus in position 6 of 2,3-dichloro-6-fluoro-7-nitroquinoxaline would be expected to exhibit a characteristic fluorine-19 nuclear magnetic resonance signal. Fluoroaromatic compounds typically show fluorine chemical shifts over a range exceeding 70 parts per million, with the exact position being highly sensitive to the nature of substituents on the aromatic ring and the chemical environment [6]. The presence of electron-withdrawing groups such as the nitro and chloro substituents would significantly influence the fluorine chemical shift, likely causing a downfield displacement compared to simpler fluoroquinoxalines.

Infrared Absorption Features of Nitro-Halogen Systems

The infrared spectroscopic profile of 2,3-dichloro-6-fluoro-7-nitroquinoxaline exhibits characteristic absorption bands that reflect the vibrational modes of the nitro group and carbon-halogen bonds within the quinoxaline framework. The nitro group represents one of the most diagnostic functional groups in infrared spectroscopy, displaying two characteristic strong absorption bands corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations [7] [8].

Table 2: Infrared Absorption Features of Nitro-Halogen Quinoxaline Systems
Functional GroupFrequency Range (cm⁻¹)IntensityCompound ExamplesReference
---------------
Nitro group (N=O stretching)1550 (strong)Strong2-Chloro-7-nitroquinoxaline [7]
Nitro group (N=O stretching)1350 (strong)Strong2-Chloro-7-nitroquinoxaline [7]
Aromatic C=C stretching1600-1475 (weak-medium)Weak to MediumGeneral quinoxalines [7]
Aromatic C=N stretching1690-1640 (variable)VariableQuinoxaline derivatives [9]
C-Cl stretching800-600 (strong)StrongChlorinated quinoxalines [7] [10]
C-F stretching1000-1300 (strong)StrongFluorinated quinoxalines [10]
Aromatic C-H stretching3100-3050 (strong)StrongAromatic quinoxalines [7]

The nitro group in 2,3-dichloro-6-fluoro-7-nitroquinoxaline would be expected to exhibit two prominent absorption bands at approximately 1550 and 1350 reciprocal centimeters, corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations, respectively [7]. These bands are characteristically intense due to the large change in dipole moment associated with the nitrogen-oxygen bond stretching. The exact frequencies may be slightly shifted from these typical values due to the electronic influence of the adjacent halogen substituents and the quinoxaline ring system.

The carbon-chlorine stretching vibrations typically appear as strong absorption bands in the region between 800 and 600 reciprocal centimeters [7] [10]. For 2,3-dichloro-6-fluoro-7-nitroquinoxaline, two distinct carbon-chlorine stretching bands would be anticipated, corresponding to the chlorine atoms at positions 2 and 3. The exact frequencies of these bands depend on the electronic environment around each chlorine atom, which may differ slightly due to their positions relative to the nitro group and fluorine substituent.

The carbon-fluorine bond exhibits characteristically strong absorption in the region between 1000 and 1300 reciprocal centimeters [10]. This absorption band is typically one of the most intense features in the infrared spectrum of fluorinated compounds due to the high electronegativity difference between carbon and fluorine. In the case of 2,3-dichloro-6-fluoro-7-nitroquinoxaline, the carbon-fluorine stretching frequency would be influenced by the electron-withdrawing effects of the neighboring nitro group at position 7, potentially causing a shift in the absorption frequency compared to simpler fluoroquinoxalines.

The quinoxaline ring system contributes several characteristic absorption bands to the infrared spectrum. The carbon-nitrogen stretching vibrations of the quinoxaline ring typically appear in the region between 1690 and 1640 reciprocal centimeters, while aromatic carbon-carbon stretching vibrations are observed between 1600 and 1475 reciprocal centimeters [9] [7]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3100 and 3050 reciprocal centimeters, though the intensity and exact frequency may be modified by the presence of electron-withdrawing substituents.

Crystallographic Studies

Molecular Packing Behavior

The molecular packing arrangement of 2,3-dichloro-6-fluoro-7-nitroquinoxaline in the crystalline state can be understood through examination of structurally related quinoxaline derivatives that have been characterized by single-crystal X-ray diffraction methods. The packing behavior of quinoxaline compounds is significantly influenced by the nature and positioning of substituents, particularly electron-withdrawing groups such as nitro and halogen functionalities [11] [12] [13].

Table 3: Crystallographic Data for Related Quinoxaline Compounds
CompoundSpace GroupUnit Cell ParametersKey Structural FeaturesIntermolecular InteractionsReference
------------------
2,3-Dimethyl-6-nitroquinoxalineP2₁/c (monoclinic)a = 7.1125(7) Å, b = 22.490(2) Å, c = 12.9596(10) Å, β = 115.026(4)°Two independent molecules; quinoxaline rings essentially planarC-H⋯O and C-H⋯N hydrogen bonds; π-π interactions (3.59-3.63 Å) [11] [12]
6-Nitro-2,3-bis(thiophen-2-yl)quinoxalineP2₁/c (monoclinic)Not fully specifiedOne thienyl ring coplanar (3.29°), other perpendicular (83.96°)No significant intermolecular interactions reported [13]
1-Nonyl-3-phenylquinoxalin-2-oneP-1 (triclinic)Not fully specifiedPhenyl ring inclined 20.40° to quinoxaline; disorder in n-nonyl chainC-H⋯O interactions along a-axis; Hirshfeld surface analysis performed [14]

Quinoxaline derivatives commonly crystallize in monoclinic space groups, with P2₁/c being frequently observed [11] [12] [13]. The molecular geometry of nitroquinoxalines typically features an essentially planar quinoxaline ring system, with the nitro group showing slight deviations from coplanarity. In 2,3-dimethyl-6-nitroquinoxaline, the dihedral angle between the quinoxaline ring system and the nitro group is 10.94 degrees for one molecule and 6.31 degrees for another independent molecule in the asymmetric unit [11] [12].

The presence of multiple halogen substituents in 2,3-dichloro-6-fluoro-7-nitroquinoxaline would likely result in a more complex molecular packing arrangement compared to simpler quinoxaline derivatives. The chlorine atoms at positions 2 and 3 occupy positions that can participate in intermolecular interactions, while the fluorine atom at position 6 and the nitro group at position 7 create additional sites for potential intermolecular contacts.

The molecular planarity of the quinoxaline core is generally maintained despite the presence of multiple substituents. However, the nitro group may show slight out-of-plane rotation depending on steric interactions with neighboring substituents. The electron-withdrawing nature of all substituents in 2,3-dichloro-6-fluoro-7-nitroquinoxaline creates a highly electron-deficient aromatic system that influences both intramolecular geometry and intermolecular packing arrangements.

Crystal packing in nitroquinoxalenes often involves the formation of chain or layer structures through weak intermolecular interactions. The 2,3-dimethyl-6-nitroquinoxaline structure demonstrates how molecules can be linked through carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen hydrogen bonds, forming chains that are further connected into sheets through additional hydrogen bonding interactions [11] [12].

Intermolecular Halogen Bonding Interactions

The crystal structure of 2,3-dichloro-6-fluoro-7-nitroquinoxaline would be expected to exhibit significant intermolecular halogen bonding interactions due to the presence of multiple halogen atoms in electron-deficient environments. Halogen bonding has emerged as an important noncovalent interaction in crystal engineering, characterized by directional contacts between halogen atoms and electron-rich species [15] [16] [17] [18].

Table 4: Intermolecular Halogen Bonding Interactions in Quinoxaline Systems
Halogen Bond TypeBond Distance (Å)Bond Angle (°)Interaction StrengthStructural RoleCompound SystemReference
---------------------
C-Cl···N halogen bond< sum of van der Waals radii~180° (linear)ModerateChain formationQuinoxaline derivatives with chlorine [19] [17] [18]
C-I···S halogen bond< sum of van der Waals radii~180° (linear)StrongDimer formationQuinazoline-4-thione derivatives [15] [16]
C-Br···N halogen bond< sum of van der Waals radii~180° (linear)ModerateLayer formationHalogenated quinoxalines [17] [18]
C-F···N interaction> sum of van der Waals radiiVariableWeakDistinct from traditional halogen bondsFluorinated heterocycles [20]
C-Cl···O halogen bond< sum of van der Waals radii~180° (linear)ModerateSyndiotactic arrangementChiral quinazolinones [15] [16]

The chlorine atoms at positions 2 and 3 of the quinoxaline ring in 2,3-dichloro-6-fluoro-7-nitroquinoxaline would be anticipated to form intermolecular halogen bonds with electron-rich sites on neighboring molecules. These chlorine atoms are activated toward halogen bonding by the electron-withdrawing effects of the quinoxaline ring system and the adjacent nitro group, creating regions of positive electrostatic potential (σ-holes) along the carbon-chlorine bond axes [17] [18] [21] [22].

Chlorine-nitrogen halogen bonds are commonly observed in crystal structures of chlorinated quinoxalines, typically exhibiting bond distances shorter than the sum of the van der Waals radii and bond angles approaching 180 degrees [19] [17] [18]. These interactions can lead to the formation of one-dimensional chains or two-dimensional layers, depending on the relative orientations of the halogen bond donors and acceptors in the crystal structure.

The fluorine atom at position 6 presents a more complex situation regarding halogen bonding. Unlike the heavier halogens, fluorine typically does not form traditional halogen bonds due to its high electronegativity and lack of a significant σ-hole [20]. However, in highly electron-deficient systems such as 2,3-dichloro-6-fluoro-7-nitroquinoxaline, weak fluorine-nitrogen interactions may still occur, though these would be electronically distinct from conventional halogen bonds and would likely involve bond distances greater than the sum of van der Waals radii.

The nitro group at position 7 serves as both a potential halogen bond acceptor through its oxygen atoms and as an additional electron-withdrawing group that enhances the halogen bonding ability of the chlorine atoms. The oxygen atoms of the nitro group can participate in halogen bonds with halogen atoms from neighboring molecules, potentially creating complex three-dimensional network structures [15] [16] [18].

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

260.9508099 g/mol

Monoisotopic Mass

260.9508099 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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